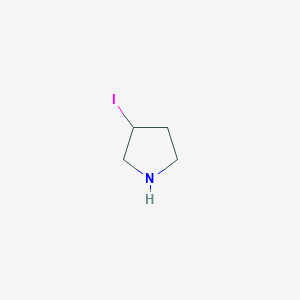

3-Iodopyrrolidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodopyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8IN/c5-4-1-2-6-3-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOSNNNRKXUISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626465 | |

| Record name | 3-Iodopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-63-8 | |

| Record name | 3-Iodopyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Iodopyrrolidine Scaffolds

Executive Summary & Challenge Definition

The incorporation of pyrrolidine rings into drug candidates is a staple of medicinal chemistry, particularly for glycosidase inhibitors, nicotinic agonists, and GPCR ligands. However, functionalizing the 3-position via Suzuki-Miyaura coupling presents a distinct kinetic challenge compared to standard aryl-aryl couplings.

The Core Problem: 3-Iodopyrrolidine is a secondary alkyl halide (

This guide details a field-proven protocol utilizing bulky, electron-rich phosphine ligands to invert this kinetic favorability, ensuring high yields and reproducibility.

Mechanistic Insight: The "Danger Zone"

To successfully couple 3-iodopyrrolidine, one must visualize the competition within the catalytic cycle. The diagram below illustrates the critical divergence point where standard catalysts fail and specialized ligands succeed.

Figure 1: The kinetic competition in alkyl-Suzuki coupling. Bulky ligands (PCy3) accelerate Transmetallation/Reductive Elimination, bypassing the Beta-Elimination trap.

Critical Parameters & Reagent Selection

Success relies on a "Lock-and-Key" approach to reagent selection.

Substrate Protection

Never use free amine 3-iodopyrrolidine. The free nitrogen will coordinate to the Palladium center, poisoning the catalyst and shutting down the cycle.

-

Requirement: Use

-Boc-3-iodopyrrolidine or -

Source: Commercially available or synthesized from 3-hydroxypyrrolidine via Appel reaction.

Ligand Selection (The "Fu" Conditions)

Standard ligands like

| Ligand | Role | Recommendation |

| Tricyclohexylphosphine ( | High cone angle prevents | Primary Choice |

| Tri-tert-butylphosphine ( | Extreme bulk; excellent for difficult substrates but air-sensitive/pyrophoric. | Secondary Choice |

| XPhos / SPhos | Buchwald ligands; effective but often require higher temperatures for alkyl halides. | Tertiary Choice |

Base & Solvent

-

Base:

(Tribasic Potassium Phosphate Monohydrate). The water of hydration is critical for facilitating transmetallation in non-polar solvents. -

Solvent: Toluene/Water (20:1) or Dioxane/Water (10:1). The biphasic nature helps solubilize inorganic bases while keeping the catalyst active in the organic phase.

Experimental Protocol: The "PCy3 Standard"

This protocol is adapted from the seminal work of Gregory Fu and colleagues, optimized for pyrrolidine scaffolds.

Scale: 1.0 mmol Time: 12–24 hours Temperature: Room Temperature to 50°C (Substrate dependent)

Materials

- -Boc-3-iodopyrrolidine (297 mg, 1.0 mmol)

-

Arylboronic Acid (1.2 - 1.5 mmol)

- (11 mg, 0.05 mmol, 5 mol%)

- (28 mg, 0.10 mmol, 10 mol%) — Handle in Glovebox or rapid weighing

- (690 mg, 3.0 mmol)

-

Toluene (4.5 mL) / Water (0.25 mL) — Degassed

Step-by-Step Methodology

-

Inert Environment Setup:

-

Flame-dry a 20 mL Schlenk tube or vial equipped with a magnetic stir bar.

-

Cycle vacuum/Argon three times.

-

-

Catalyst Pre-complexation (Critical Step):

-

Add

and -

Add 1.0 mL of Toluene.

-

Stir at room temperature for 15 minutes. The solution should turn from orange to a generic yellow/brown, indicating the formation of the active

species.

-

-

Substrate Addition:

-

Add the Arylboronic acid,

-Boc-3-iodopyrrolidine, and solid -

Add the remaining Toluene (3.5 mL) and Water (0.25 mL).

-

-

Reaction:

-

Seal the vessel tightly.[1]

-

Stir vigorously (1000 RPM) at Room Temperature for 2 hours.

-

Checkpoint: Check TLC. If starting material remains, heat to 40-50°C. Note: Higher temperatures increase the risk of

-elimination, so start low.

-

-

Workup:

-

Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL).

-

Extract aqueous layer with EtOAc (2 x 10 mL).

-

Dry combined organics over

, filter, and concentrate.

-

-

Purification:

-

Flash column chromatography (Hexanes/EtOAc).

-

Visualization: Stain with Ninhydrin (for Boc) or UV (for aryl group).

-

Troubleshooting & Optimization Logic

If the reaction fails, use this logic tree to diagnose the issue.

Figure 2: Diagnostic workflow for reaction failure modes.

Common Failure Modes:

-

Stereochemistry Loss: This protocol typically produces racemic products if starting with enantiopure 3-iodopyrrolidine, due to radical intermediates or

-elimination/re-insertion pathways.-

Fix: If enantiopurity is required, use Nickel catalysis with chiral ligands (e.g., Ni/Pybox) or perform a chiral resolution on the product.

-

-

Protodeboronation: The aryl boronic acid loses boron and becomes Ar-H.

-

Fix: Use Boronic Esters (Pinacol esters) or MIDA boronates, which are more stable.

-

References

-

Zhou, J.; Fu, G. C. "Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides."[2][3] Journal of the American Chemical Society2004 , 126, 1340–1341.[2]

-

Netherton, M. R.; Fu, G. C. "Palladium-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Electrophiles with Organometallic Compounds." Topics in Organometallic Chemistry2005 , 14, 85–108.

-

Glorius, F. "N-Heterocyclic Carbenes in Transition Metal Catalysis." Topics in Organometallic Chemistry2007 , 21. (Alternative Ligand Strategies).

-

Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[4] Angewandte Chemie International Edition2002 , 41, 4176–4211. (Foundational review on bulky phosphines).

Sources

Application Note: Stereoselective Synthesis of 3-Iodopyrrolidine Derivatives

Abstract & Strategic Overview

The pyrrolidine scaffold is ubiquitous in medicinal chemistry, serving as a core pharmacophore in antiviral (e.g., HCV inhibitors), anticancer, and anti-inflammatory therapeutics. 3-Iodopyrrolidines represent a high-value class of intermediates because the C3-iodine handle allows for rapid diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or nucleophilic substitutions, accessing chemical space inaccessible to standard pyrrolidine syntheses.

This Application Note details the stereoselective electrophilic iodocyclization of

Key Advantages of this Protocol:

-

Stereocontrol: Delivers high trans-diastereoselectivity (anti-addition) relative to C2-substituents.

-

Scalability: Utilizes robust, inexpensive reagents (

, -

Versatility: The resulting C-I bond is activated for immediate downstream library generation.

Mechanistic Rationale & Stereochemical Control

Understanding the mechanism is critical for troubleshooting stereoselectivity issues. The reaction proceeds via a 5-exo-trig cyclization.

-

Activation: The alkene attacks the electrophilic iodine species (

), forming a cyclic iodonium ion. -

Cyclization: The nitrogen nucleophile attacks the iodonium bridge from the back face (anti-attack).

-

Stereochemical Outcome:

-

Relative Stereochemistry: The nucleophilic attack is strictly anti, resulting in a trans relationship between the new C-I bond and the C-N bond formed.

-

Induction: If a chiral substituent exists at the homoallylic (C2) position, 1,2-induction typically favors the trans-2,3-disubstituted pyrrolidine to minimize

strain in the transition state.

-

Pathway Visualization

Figure 1: Mechanistic flow of the electrophilic iodocyclization demonstrating the origin of trans-selectivity.

Core Protocol: Electrophilic Iodocyclization[1][2]

This protocol describes the synthesis of

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6] | Role | Critical Attribute |

| 1.0 | Substrate | Purity >98% | |

| Iodine ( | 2.0 - 2.5 | Electrophile | Resublimed crystals preferred |

| Sodium Bicarbonate ( | 3.0 | Base | Scavenges HI; prevents deprotection |

| Acetonitrile (MeCN) | Solvent | Solvent | Anhydrous; stabilizes iodonium ion |

| Sat. | Workup | Quench | Removes excess Iodine |

Step-by-Step Procedure

1. Preparation of the Reaction Matrix

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

-Tosyl-4-pentenylamine (1.0 mmol, 239 mg) in anhydrous MeCN (10 mL, 0.1 M). -

Add solid

(3.0 mmol, 252 mg) in one portion. -

Note: Ensure the suspension is stirring vigorously. Poor mixing can lead to local concentration hotspots.

2. Electrophilic Activation (The Critical Step)

-

Cool the mixture to 0°C (ice bath) to maximize kinetic control.

-

Add Iodine (

) (2.5 mmol, 635 mg) portion-wise over 15 minutes.-

Caution: Adding iodine too quickly can cause an exotherm, potentially leading to side reactions (e.g., elimination).

-

-

Allow the reaction to warm to room temperature (23°C) and stir for 3–6 hours.

-

Monitoring: Check TLC (Hexanes/EtOAc 4:1). The starting material (

) should disappear, replaced by a less polar product (

3. Quench and Workup

-

Once complete, dilute the reaction with EtOAc (20 mL).

-

Add saturated aqueous

(Sodium Thiosulfate) solution (15 mL) and stir vigorously for 10 minutes.-

Visual Endpoint: The dark purple/brown organic layer should turn pale yellow or colorless as excess iodine is reduced.

-

-

Separate the layers.[1][5] Extract the aqueous phase with EtOAc (

). -

Wash combined organics with Brine, dry over

, filter, and concentrate under reduced pressure.

4. Purification

-

Purify via flash column chromatography (Silica Gel 60).

-

Gradient: 0%

20% EtOAc in Hexanes. -

Yield Expectation: 85–95% as a white solid or colorless oil.

Downstream Application: Suzuki-Miyaura Coupling

The 3-iodopyrrolidine is a "spring-loaded" scaffold. The following protocol converts the C-I bond into a C-C bond, installing an aryl group with retention of configuration (stereochemical integrity depends on the specific catalytic cycle, but oxidative addition usually retains stereochemistry if radical pathways are avoided, though inversion is possible with certain nucleophiles; standard Suzuki coupling generally preserves the scaffold's enantiopurity if the catalyst doesn't induce racemization).

Workflow Diagram

Figure 2: Functionalization of the 3-iodo scaffold via Suzuki Coupling.

Protocol

-

Charge: Combine 3-iodopyrrolidine (1.0 equiv), Arylboronic acid (1.5 equiv), and

(3.0 equiv) in a vial. -

Solvent: Add Dioxane:Water (4:1) degassed with Nitrogen.

-

Catalyst: Add

(5 mol%). -

Reaction: Seal and heat to 80°C for 12 hours.

-

Workup: Filter through Celite, extract with EtOAc, and purify on Silica.

Troubleshooting & Optimization (The "Senior Scientist" Insights)

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet Iodine | Resublime Iodine or switch to NIS (N-Iodosuccinimide). |

| Elimination Product (Enamine) | Reaction too basic or hot | Ensure T |

| Poor Diastereoselectivity | Fast addition of Iodine | Add |

| Product Instability | Light sensitivity | Store the 3-iodo product in amber vials at -20°C. C-I bonds are photolabile. |

References

-

Knight, D. W. (2002). Iodocyclization reactions in the synthesis of heterocyclic compounds. Progress in Heterocyclic Chemistry, 14, 19-51.

-

Wolfe, J. P. (2008). Stereoselective Synthesis of Heterocycles via Pd-Catalyzed Carboamination. European Journal of Organic Chemistry, 2008(4), 571-582.

-

Marcotullio, M. C., et al. (2006).[7] A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766.

-

Robin, S., & Rousseau, G. (2002). Recent advances in the chemistry of iodocyclization. Tetrahedron, 58(41), 8199-8223.

Sources

- 1. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 2. Homoallylic amine synthesis by C-C coupling [organic-chemistry.org]

- 3. Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]

Strategic Utilization of 3-Iodopyrrolidine in High-Affinity Enzyme Inhibitor Synthesis

Executive Summary: The Advantage

In modern drug discovery, the "escape from Flatland" is a critical design philosophy. Increasing the fraction of saturated carbons (

This guide details the strategic application of 3-iodopyrrolidine in synthesizing enzyme inhibitors, focusing on overcoming the inherent reactivity challenges of secondary alkyl halides to construct high-affinity molecular architectures.

Mechanistic Insight: Taming the Secondary Alkyl Halide

The use of 3-iodopyrrolidine presents a specific challenge in transition metal catalysis:

-

The Problem: Oxidative addition of Pd(0) to a secondary alkyl iodide is slower than to aryl halides. Once formed, the resulting alkyl-palladium species is prone to rapid

-hydride elimination, leading to the formation of the undesired 3-pyrroline (alkene) byproduct rather than the cross-coupled product. -

The Solution: Success relies on "hydride-suppressing" ligands. Bulky, electron-rich phosphines (e.g., XPhos, CataCXium A) or N-heterocyclic carbenes (NHCs) accelerate the reductive elimination step, favoring C-C bond formation over elimination.

Strategic Divergence Map

The iodine handle allows for divergent synthesis of three critical inhibitor classes:

-

3-Arylpyrrolidines: Via Suzuki/Negishi coupling (Kinase/GPCR targets).

-

3-Aminopyrrolidines: Via stereospecific

displacement (Protease targets). -

Organozinc Reagents: Via iodine-zinc exchange for fragment coupling.

Figure 1: Strategic divergence from the 3-iodopyrrolidine core. Path A and B are the primary focus for enzyme inhibitor synthesis.

Application Protocol 1: C(sp3)-C(sp2) Cross-Coupling (Suzuki-Miyaura)

Target: Synthesis of 3-arylpyrrolidine cores, common in inhibitors of serotonin transporters and allosteric kinase modulators.

Critical Parameters

| Parameter | Recommendation | Rationale |

| Catalyst Source | Labile ligands allow rapid coordination of the bulky phosphine. | |

| Ligand | XPhos or CataCXium A | Bulky, electron-rich ligands facilitate oxidative addition and prevent |

| Base | Anhydrous bases are preferred to minimize protodehalogenation. | |

| Solvent | High boiling point alcohols often stabilize the polar transition state. |

Step-by-Step Protocol

Scale: 1.0 mmol

-

Preparation: In a glovebox or under strict Argon flow, charge a microwave vial with:

- -Boc-3-iodopyrrolidine (297 mg, 1.0 mmol)

-

Aryl boronic acid (1.5 mmol, 1.5 equiv)

- (18 mg, 2 mol %)

-

XPhos (38 mg, 8 mol %)

- (650 mg, 2.0 mmol)

-

Solvation: Add anhydrous 1,4-dioxane (5 mL). Seal the vial with a crimp cap.

-

Activation: Purge the headspace with Argon for 2 minutes.

-

Reaction: Heat to 80°C for 12–16 hours. Note: Microwave irradiation at 100°C for 1 hour is a viable alternative for rapid screening.

-

Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a viscous oil or low-melting solid.

Validation Check:

Application Protocol 2: Stereoselective Amination ( )

Target: Synthesis of chiral 3-aminopyrrolidines, a scaffold found in BACE1 inhibitors (Alzheimer's research) and Abl/PI3K dual inhibitors.

Mechanism: Direct displacement of the secondary iodide with an azide nucleophile proceeds with Walden inversion . Starting with

Step-by-Step Protocol

Scale: 5.0 mmol

-

Reagents:

- -Boc-3-iodopyrrolidine (1.48 g, 5.0 mmol)

-

Sodium Azide (

) (650 mg, 10.0 mmol) -

DMF (anhydrous, 15 mL)

-

Displacement:

-

Dissolve the iodopyrrolidine in DMF.

-

Add

in one portion. -

Heat to 65°C for 6 hours. Caution: Do not exceed 80°C to avoid elimination to the pyrroline.

-

-

Workup: Dilute with water (50 mL) and extract with

( -

Reduction (Staudinger):

-

To the crude azide solution in THF, add Triphenylphosphine (

) (1.5 equiv) and water (1 mL). -

Stir at RT for 12 hours.

-

-

Isolation: Acid/Base extraction yields the pure primary amine.

Case Study: Constructing a Kinase Inhibitor Scaffold

The following workflow illustrates the assembly of a generic ATP-competitive kinase inhibitor using the protocols above.

Figure 2: Representative workflow for converting 3-iodopyrrolidine into a kinase inhibitor. The initial cross-coupling (Step 1) defines the scaffold's orientation in the ATP pocket.

Troubleshooting & Optimization

-

Low Yield in Suzuki Coupling:

-

Diagnosis: Formation of 3-pyrroline (alkene) via elimination.

-

Fix: Lower the reaction temperature to 60°C and increase reaction time. Switch to Pd-PEPPSI-IPr catalyst, which is highly active for difficult alkyl couplings.

-

-

Stalled Displacement (SN2):

-

Diagnosis: Steric hindrance from the N-protecting group.

-

Fix: Ensure the protecting group is not too bulky (Boc is standard; Trityl is too large). Use a more polar aprotic solvent like DMSO if DMF fails.

-

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine and Aryl Halides."[1] Journal of the American Chemical Society.

-

Fu, G. C., et al. "Suzuki Cross-Couplings of Alkyl Halides."[2] Journal of the American Chemical Society.

-

Enamine Ltd. "Synthesis of unique pyrrolidines for drug discovery."[3] Enamine Application Notes.

-

National Institutes of Health (NIH). "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation." PubMed Central.

-

Organic Chemistry Portal. "Suzuki-Miyaura Coupling - Reaction Conditions and Protocols."

Sources

3-Iodopyrrolidine as a linker in PROTAC development

Application Note: 3-Iodopyrrolidine as a Strategic Linker Module in PROTAC Development

Abstract

This application note details the strategic implementation of 3-iodopyrrolidine as a rigid, functionalizable linker scaffold in Proteolysis Targeting Chimera (PROTAC) design. Unlike passive polyethylene glycol (PEG) or alkyl chains, the 3-iodopyrrolidine motif offers a "programmable" core that enhances cell permeability through conformational restriction and enables precise vector control via stereoselective cross-coupling.[1] This guide provides medicinal chemists with the rationale, synthetic protocols, and quality control metrics required to deploy this scaffold effectively.

Part 1: Strategic Rationale (The "Why")

In the evolution of PROTACs, the linker has transitioned from a passive connector to a determinant of physicochemical properties and cooperativity. 3-Iodopyrrolidine addresses two critical failure modes in degrader development: poor cell permeability and entropic penalties .[1]

Conformational Restriction & Entropy

Flexible linkers (PEG/Alkyl) suffer from high entropic penalties upon binding.[1] The pyrrolidine ring locks a portion of the linker into a specific conformation, reducing the degrees of freedom (

-

Mechanism: The 5-membered ring restricts rotation, pre-organizing the PROTAC for ternary complex formation.[1]

-

Impact: Higher binding affinity and improved degradation efficiency (

) at lower concentrations.[1]

Vector Control via Stereochemistry

The 3-iodopyrrolidine scaffold possesses a chiral center at C3 and a pro-chiral center at N1.[1]

-

Exit Vectors: By selecting between (R)- or (S)-3-iodopyrrolidine, chemists can direct the exit vector of the attached ligand by approx.[1] 109.5° relative to the ring plane.[1]

-

Geometric Sampling: This allows for the systematic exploration of the "zone of ubiquitination" without changing the chemical composition of the linker.[1]

Permeability and "Chameleon" Behavior

Recent data suggests that rigid linkers can shield polar surface area (PSA) in lipophilic environments (cell membranes) while exposing it in aqueous cytosol.[1]

-

Data Insight: Rigid cyclic linkers often exhibit higher intracellular accumulation than PEG chains of equivalent length due to reduced dynamic polarity.[1]

Part 2: Synthetic Workflows (The "How")

The utility of 3-iodopyrrolidine lies in its orthogonal reactivity: the nucleophilic Nitrogen and the electrophilic Iodine .[1]

Workflow Visualization

The following diagram illustrates the two primary pathways for incorporating 3-iodopyrrolidine: Path A (C-C bond formation first) and Path B (N-functionalization first).[1]

Caption: Orthogonal synthetic pathways for 3-iodopyrrolidine integration. Path A is preferred for preventing catalyst poisoning by free amines.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling on C3

Objective: To attach an aryl or heteroaryl spacer to the C3 position of the pyrrolidine ring.[1]

Reagents:

-

N-Boc-3-iodo-pyrrolidine (1.0 eq)[1]

-

Aryl Boronic Acid/Pinacol Ester (1.2 eq)[1]

-

K₂CO₃ (3.0 eq)[1]

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Methodology:

-

Degassing: In a microwave vial, combine the solvent mixture and sparge with Argon for 15 minutes. Rationale: Removal of O₂ is critical to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.[1]

-

Assembly: Add N-Boc-3-iodo-pyrrolidine, Boronic acid, and Base. Add the Pd catalyst last.[1]

-

Reaction: Seal the vial and heat to 80°C for 4–12 hours .

-

Note: Microwave irradiation (100°C, 1 hr) can accelerate this step but may degrade thermally sensitive boronic acids.[1]

-

-

Work-up: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Validation: Monitor disappearance of the C-I stretch and appearance of aromatic protons via ¹H NMR.[1]

-

Protocol B: N-Functionalization (Amide Coupling)

Objective: To link the pyrrolidine nitrogen to a carboxylic acid-terminated ligand.[1]

Reagents:

-

3-Aryl-pyrrolidine (from Protocol A, TFA salt) (1.0 eq)[1]

-

Carboxylic Acid Ligand (1.0 eq)[1]

-

HATU (1.2 eq)[1]

-

DIPEA (3.0 eq)[1]

-

Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology:

-

Activation: Dissolve the Carboxylic Acid Ligand and HATU in DMF. Stir for 5 minutes at RT.

-

Addition: Add the DIPEA, followed immediately by the Pyrrolidine salt.

-

Reaction: Stir at RT for 2–4 hours.

-

Checkpoint: Monitor by LCMS for mass shift corresponding to amide bond formation.[1]

-

-

Work-up: Dilute with LiCl (5% aq) and extract with EtOAc. Rationale: LiCl helps remove DMF from the organic layer.[1]

Part 4: Data Analysis & QC Standards

Comparative Metrics: Flexible vs. Rigid Linkers

When replacing a propyl/butyl chain with a pyrrolidine ring, expect the following shifts in physicochemical properties:

| Property | Flexible Linker (Alkyl/PEG) | Rigid Linker (Pyrrolidine) | Impact on PROTAC |

| Rotatable Bonds | High (>5) | Low (0–2) | Reduced entropic penalty ( |

| TPSA | Variable | +12 Ų (approx) | Slight increase due to tertiary amine.[1] |

| Solubility | Moderate | High | Protonation of N (if left as amine) aids solubility.[1] |

| Metabolic Stability | Low (Oxidation prone) | High | Ring structure resists metabolic cleavage.[1] |

Quality Control Checklist

Before biological testing, the final PROTAC construct must pass these criteria:

-

Purity: >95% by HPLC (254 nm).

-

Identity: HRMS confirms parent ion within 5 ppm.[1]

-

Stereochemistry: Chiral HPLC or specific rotation (

) to confirm no racemization occurred during coupling (especially if using high heat). -

Pd Residue: <10 ppm (ICP-MS), as residual Palladium can be toxic to cells and confound degradation data.[1]

References

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[1][2] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.

-

Abeje, Y. E., et al. (2025).[1][3] Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry.

-

[1]

-

-

Farnaby, W., et al. (2019).[1] BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.[1] Nature Chemical Biology.[1]

-

[1]

-

-

Testa, A., et al. (2020).[1][4] 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective functionalization. Organic Letters. (Contextual grounding for pyrrolidine functionalization).

-

[1]

-

Sources

Application Notes and Protocols: 3-Iodopyrrolidine Derivatives as Versatile Scaffolds for Click Chemistry and Bioconjugation

Introduction: The Strategic Value of the Pyrrolidine Scaffold and the Versatility of the C-I Bond

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, prized for its three-dimensional structure which allows for a thorough exploration of pharmacophore space.[1] Its derivatives are integral components of numerous FDA-approved drugs, highlighting their significance in the development of novel therapeutics.[2][3] The introduction of an iodine atom at the 3-position of the pyrrolidine ring creates a highly versatile building block. While not a direct participant in canonical "click" reactions, the carbon-iodine bond serves as an exceptional synthetic handle for the introduction of bioorthogonal functionalities. This guide provides detailed protocols and scientific rationale for leveraging 3-iodopyrrolidine derivatives as precursors for click chemistry reagents and for their application in bioconjugation, particularly in the realm of radiolabeling.

Part 1: Transformation of 3-Iodopyrrolidine into "Click-Ready" Derivatives

The true power of 3-iodopyrrolidine in the context of click chemistry lies in its ability to be efficiently converted into either an azide or a terminal alkyne. These two functional groups are the cornerstone of the most widely used click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5][6]

Strategy 1.1: Synthesis of 3-Azidopyrrolidine Derivatives via Nucleophilic Substitution

The carbon-iodine bond is an excellent leaving group, making it susceptible to nucleophilic substitution by an azide source, typically sodium azide. This straightforward reaction provides a robust method for introducing the azide moiety, a key component of click chemistry.[7][8]

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or DMSO is chosen to dissolve the ionic sodium azide and the polar pyrrolidine derivative, while not solvating the nucleophile to the extent that its reactivity is diminished.

-

Temperature: Elevated temperatures are employed to overcome the activation energy of the SN2 reaction, ensuring a reasonable reaction rate.

-

Work-up: An aqueous work-up is necessary to remove the inorganic salts (sodium azide and sodium iodide). Extraction with an organic solvent isolates the desired product.

Experimental Protocol: Synthesis of N-Boc-3-azidopyrrolidine

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Boc-3-iodopyrrolidine (1 equivalent) in anhydrous DMF (10 mL per gram of substrate).

-

Addition of Azide: Add sodium azide (NaN3, 1.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Extraction: After completion, cool the reaction to room temperature and pour it into water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-Boc-3-azidopyrrolidine.

Strategy 1.2: Synthesis of 3-Alkynylpyrrolidine Derivatives via Sonogashira Coupling

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is highly efficient for converting 3-iodopyrrolidine into a derivative bearing a terminal alkyne, the other key partner in CuAAC.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium(0) catalyst and a copper(I) co-catalyst is essential. The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper co-catalyst activates the terminal alkyne.[11]

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne.

-

Ligand: A phosphine ligand is often used to stabilize the palladium catalyst and promote the catalytic cycle.

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Synthesis of N-Boc-3-(ethynyl)pyrrolidine

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add N-Boc-3-iodopyrrolidine (1 equivalent), Pd(PPh3)4 (0.05 equivalents), and CuI (0.1 equivalents).

-

Solvent and Reagents: Add anhydrous THF (10 mL per gram of substrate) and triethylamine (3 equivalents).

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude TMS-protected alkyne in methanol and add potassium carbonate (2 equivalents). Stir at room temperature for 2 hours.

-

Purification: Neutralize the reaction with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield N-Boc-3-(ethynyl)pyrrolidine.

Part 2: Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With the "click-ready" 3-azido- and 3-alkynylpyrrolidine derivatives in hand, they can be readily employed in CuAAC reactions to conjugate them to a variety of molecules, such as fluorescent dyes, biotin, or other biomolecules.[12][]

Causality Behind Experimental Choices:

-

Copper Source: A copper(II) salt, such as CuSO4, is used in combination with a reducing agent, typically sodium ascorbate, to generate the active Cu(I) catalyst in situ.[5]

-

Ligand: A ligand like TBTA or THPTA is often used to stabilize the Cu(I) catalyst and prevent its oxidation.[8]

-

Solvent: The reaction is often performed in a mixture of water and a co-solvent like t-butanol or DMSO to dissolve both the biological and organic components.

General Protocol for CuAAC using a 3-Functionalized Pyrrolidine Derivative

-

Reagent Preparation: In a microcentrifuge tube, dissolve the azide- or alkyne-functionalized pyrrolidine derivative (1 equivalent) and the corresponding click partner (1.2 equivalents) in a 1:1 mixture of water and t-butanol.

-

Catalyst Preparation: In a separate tube, prepare a fresh solution of sodium ascorbate (0.5 M in water). In another tube, prepare a solution of CuSO4·5H2O (0.1 M in water).

-

Reaction Initiation: To the solution of the click partners, add the sodium ascorbate solution (to a final concentration of 5 mM) followed by the CuSO4 solution (to a final concentration of 1 mM).

-

Reaction: Vortex the reaction mixture and allow it to proceed at room temperature for 1-4 hours.

-

Analysis and Purification: Monitor the reaction by LC-MS. The product can be purified by HPLC or other appropriate chromatographic techniques.

Part 3: Application in Bioconjugation and Radiolabeling

The carbon-iodine bond is of particular interest in the field of radiochemistry for the introduction of radioiodine isotopes (e.g., 123I, 124I, 125I, 131I) into biomolecules for imaging and therapeutic applications.[14][15] While not a click reaction in the classical sense, the principles of high efficiency and selectivity under mild conditions are shared.

Conceptual Application: Radioiodination of a Pyrrolidine-Containing Targeting Moiety

A 3-iodopyrrolidine derivative can be incorporated into a larger molecule, such as a peptide or a small molecule inhibitor, that targets a specific biological entity. The stable iodine atom can then be exchanged with a radioisotope of iodine, typically through an oxidative process, to generate a radiolabeled probe for PET or SPECT imaging.

Causality Behind Experimental Choices:

-

Oxidizing Agent: A mild oxidizing agent, such as Iodogen or Chloramine-T, is used to oxidize the radioiodide (e.g., [125I]NaI) to an electrophilic species that can undergo aromatic substitution on an activated precursor.[15]

-

Precursor: A precursor molecule containing an electron-rich aromatic ring (e.g., a phenol) or a trialkylstannyl group is often used for efficient radioiodination. The 3-iodopyrrolidine would be part of the non-reactive portion of the molecule.

-

Purification: Rapid purification by HPLC is crucial to separate the radiolabeled product from unreacted radioiodide and other impurities.

Workflow for Radiolabeling

Caption: Workflow for the application of 3-iodopyrrolidine derivatives in radiolabeling.

Data Summary

| Application | Key Reagents | Reaction Type | Key Advantages |

| Synthesis of 3-Azidopyrrolidine | N-Boc-3-iodopyrrolidine, Sodium Azide | Nucleophilic Substitution | High yield, straightforward procedure |

| Synthesis of 3-Alkynylpyrrolidine | N-Boc-3-iodopyrrolidine, Terminal Alkyne, Pd Catalyst, Cu Co-catalyst | Sonogashira Coupling | Mild conditions, high functional group tolerance |

| CuAAC Bioconjugation | Azido- or Alkynyl-pyrrolidine, Click Partner, CuSO4, Sodium Ascorbate | Cycloaddition | High efficiency, bioorthogonal, robust |

| Radiolabeling | Iodinated Pyrrolidine Precursor, Radioiodide, Oxidizing Agent | Electrophilic Substitution | Enables in vivo imaging and therapy |

Conclusion

3-Iodopyrrolidine derivatives are not direct players in click chemistry, but they represent a highly valuable and versatile starting material for accessing "click-ready" pyrrolidine scaffolds. The ability to efficiently convert the C-I bond to either an azide or an alkyne opens up a vast landscape of possibilities for bioconjugation using the robust and reliable CuAAC reaction. Furthermore, the inherent presence of iodine makes these derivatives attractive for applications in radiolabeling, a field that shares the same goals of efficiency and selectivity as click chemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the potential of 3-iodopyrrolidine derivatives in their drug discovery and chemical biology endeavors.

References

-

Synthesis of 3-Aryl-2-pyrones by Palladium-Catalyzed Cross-Coupling of Aryl Iodides with Cyclic Vinyldiazo Ester. PubMed. Available at: [Link]

-

Bioorthogonal chemistry. Wikipedia. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. Organic Chemistry Portal. Available at: [Link]

-

Lewis Structure of CI4 (carbon tetraiodide, tetraiodomethane). YouTube. Available at: [Link]

-

Bioorthogonal Chemistry: an Introduction & Strategies ( Part 1). YouTube. Available at: [Link]

-

Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. PMC. Available at: [Link]

-

(PDF) Bioorthogonal Chemistry and Its Applications. ResearchGate. Available at: [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

- Synthesis of pyrrolidine. Google Patents.

-

Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers. Journal of the American Chemical Society. Available at: [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews - ACS Publications. Available at: [Link]

-

Astatine-211 radiolabelling chemistry: from basics to advanced biological applications. NIH. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Oxidation-Induced “One-Pot” Click Chemistry. Chemical Reviews - ACS Publications. Available at: [Link]

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. ResearchGate. Available at: [Link]

-

One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. NIH. Available at: [Link]

-

Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Available at: [Link]

-

Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. Available at: [Link]

-

Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles. PMC - PubMed Central. Available at: [Link]

-

Iodoalkyne synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

-

Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PMC - NIH. Available at: [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC - NIH. Available at: [Link]

-

nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Available at: [Link]

-

Click Chemistry and Radiochemistry: An Update. PMC - PubMed Central. Available at: [Link]

-

Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Zaragoza. Available at: [Link]

-

Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. MDPI. Available at: [Link]

-

18.6 Nucleophilic Aromatic Substitution (NAS). Organic Chemistry. YouTube. Available at: [Link]

-

Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC - NIH. Available at: [Link]

-

Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Strain-promoted azide–alkyne cycloaddition reactions between the... ResearchGate. Available at: [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega - ACS Publications. Available at: [Link]

-

Click Chemistry Building Blocks for Peptide Synthesis Archives. AAPPTEC. Available at: [Link]

-

Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. Available at: [Link]

-

A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers. Available at: [Link]

Sources

- 1. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. zaguan.unizar.es [zaguan.unizar.es]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of 3-Iodopyrrolidine

Welcome to the technical support center for the enantioselective synthesis of 3-iodopyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. My aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the enantioselective synthesis of 3-iodopyrrolidine?

A1: The synthesis of enantiomerically enriched 3-iodopyrrolidine is not a trivial endeavor and typically involves a multi-step sequence. Common strategies often rely on the diastereoselective or enantioselective functionalization of a pre-existing pyrrolidine ring or a pyrrolidine precursor. Key approaches include:

-

From Chiral Precursors: Starting from readily available chiral molecules like L- or D-proline or 4-hydroxyproline is a classic and reliable method.[1] This allows for the introduction of the iodo group at the 3-position through stereocontrolled reactions.

-

Organocatalytic Approaches: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral pyrrolidines.[2][3][4] For 3-substituted pyrrolidines, this could involve an enantioselective Michael addition to an α,β-unsaturated carbonyl compound, followed by cyclization and functional group manipulation.[5]

-

Metal-Catalyzed Reactions: Transition metal catalysis, particularly with palladium, has been used for the synthesis of 3-substituted pyrrolidines, for instance, through hydroarylation of pyrrolines.[6][7] While direct asymmetric iodination is less common, metal-catalyzed cross-coupling reactions could be envisioned.

Q2: Why is achieving high enantioselectivity in the synthesis of 3-iodopyrrolidine challenging?

A2: Several factors contribute to the difficulty in achieving high enantioselectivity:

-

Stereocontrol at the 3-position: Introducing a substituent at the C3 position of the pyrrolidine ring requires careful control of stereochemistry. The flexibility of the five-membered ring can sometimes lead to the formation of diastereomers.

-

Harsh Iodination Conditions: Some traditional iodination methods can be harsh, potentially leading to racemization or side reactions.[8] The choice of iodinating agent and reaction conditions is therefore critical.

-

Protecting Group Strategy: The choice of the nitrogen protecting group is crucial. It can influence the conformation of the pyrrolidine ring and the stereochemical outcome of subsequent reactions. An inappropriate protecting group can also interfere with the catalyst or reagents.

Q3: What are the key analytical techniques to determine the enantiomeric excess (ee) of 3-iodopyrrolidine?

A3: The most common and reliable method for determining the enantiomeric excess of a chiral compound like 3-iodopyrrolidine is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) . This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification. Other techniques that may be useful, often in conjunction with chiral chromatography, include:

-

NMR Spectroscopy with Chiral Shift Reagents: This can be used to differentiate between enantiomers in the NMR spectrum.

-

Polarimetry: While a classical technique, it is less accurate for determining high ee values and requires knowledge of the specific rotation of the pure enantiomer.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during the synthesis and offers actionable solutions.

Problem 1: Low Yield of the Iodinated Pyrrolidine

Possible Causes & Solutions

| Potential Cause | Explanation | Suggested Solution |

| Inefficient Iodinating Agent | The chosen iodinating agent may not be reactive enough for your specific substrate or reaction conditions. | Consider using a more reactive iodine source. Common choices include N-iodosuccinimide (NIS), iodine monochloride (ICl), or molecular iodine in the presence of a base.[9] |

| Steric Hindrance | The substituent at the 3-position or the nitrogen protecting group might be sterically hindering the approach of the iodinating agent. | If possible, consider using a smaller protecting group on the nitrogen. Alternatively, a less bulky iodinating agent might be beneficial. |

| Side Reactions | Over-iodination or decomposition of the starting material or product can occur under harsh conditions. | Optimize reaction conditions such as temperature, reaction time, and stoichiometry of the reagents. Running the reaction at a lower temperature can often minimize side reactions. |

| Poor Solubility | The starting material or reagents may not be fully dissolved in the chosen solvent, leading to an incomplete reaction.[2] | Experiment with different solvents or solvent mixtures to ensure all components are in solution. Sonication can sometimes help to dissolve stubborn starting materials. |

Problem 2: Low Enantioselectivity (Low ee)

Possible Causes & Solutions

| Potential Cause | Explanation | Suggested Solution |

| Racemization | The reaction conditions (e.g., high temperature, strong acid or base) may be causing the chiral center to racemize. | Employ milder reaction conditions. If using a catalyst, ensure it is not being deactivated or leading to a background uncatalyzed reaction that is not stereoselective. |

| Ineffective Chiral Catalyst/Auxiliary | The chosen chiral catalyst or auxiliary may not be providing sufficient stereocontrol for the specific transformation. | Screen a variety of chiral catalysts or auxiliaries. For organocatalyzed reactions, small changes to the catalyst structure can have a significant impact on enantioselectivity.[2] |

| Incorrect Substrate-Catalyst Matching | The electronic and steric properties of the substrate and catalyst must be well-matched for optimal stereochemical induction. | Consider modifying the substrate, for example, by changing the nitrogen protecting group, to achieve a better interaction with the chiral catalyst. |

| Contamination | Impurities in the starting materials, reagents, or solvents can sometimes interfere with the catalyst and reduce enantioselectivity. | Ensure all starting materials, reagents, and solvents are of high purity. |

Problem 3: Formation of Diastereomers

Possible Causes & Solutions

| Potential Cause | Explanation | Suggested Solution |

| Lack of Diastereocontrol | In reactions involving the formation of a new stereocenter in a molecule that already contains one, poor diastereocontrol will lead to a mixture of diastereomers. | Optimize the reaction to favor the formation of one diastereomer. This can involve changing the solvent, temperature, or the nature of the reagents. For example, in a reduction step, the choice of reducing agent can significantly influence the diastereoselectivity. |

| Epimerization | One of the stereocenters may be epimerizing under the reaction or work-up conditions. | Investigate the stability of the desired product under the reaction and purification conditions. If epimerization is occurring, consider milder conditions or a different purification strategy. |

| Non-Stereospecific Reaction | The chosen reaction may not be inherently stereospecific, leading to the formation of both possible diastereomers. | Re-evaluate the synthetic route and consider a reaction that is known to be highly stereospecific. |

Experimental Protocols

Here is a generalized, hypothetical protocol for the synthesis of an N-protected 3-hydroxypyrrolidine, a common precursor to 3-iodopyrrolidine.

Synthesis of N-Boc-(3R)-hydroxypyrrolidine

-

Starting Material: Commercially available (3R)-hydroxypyrrolidine.

-

Protection:

-

Dissolve (3R)-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water. .

-

Add a base, for example, triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Visualizing the Workflow

A general workflow for troubleshooting enantioselective synthesis is presented below.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Molecular Iodine-Mediated α-C-H Oxidation of Pyrrolidines to N,O-Acetals: Synthesis of (±)-Preussin by Late-Stage 2,5-Difunctionalizations of Pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Iodopyrrolidine Stability: A Technical Support Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-iodopyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of 3-iodopyrrolidine under various experimental conditions. As a versatile building block in medicinal chemistry, understanding its stability profile is critical for successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 3-iodopyrrolidine?

The main stability concerns with 3-iodopyrrolidine revolve around the lability of the carbon-iodine (C-I) bond and the reactivity of the secondary amine. The C-I bond is the weakest among the carbon-halogen bonds, making the iodine a good leaving group.[1][2] This inherent reactivity can lead to degradation through several pathways, particularly under acidic or basic conditions.

Q2: How should I properly store 3-iodopyrrolidine and its solutions?

To ensure the longevity of 3-iodopyrrolidine, it is recommended to store it under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C) and protected from light. The compound can be sensitive to air and moisture. For solutions, use anhydrous solvents and store them under an inert atmosphere for short periods. Long-term storage of solutions is not recommended due to potential solvent-mediated degradation.

Q3: Is the N-H proton of the pyrrolidine ring acidic?

The N-H proton of a secondary amine like pyrrolidine is weakly acidic, with a pKa of the conjugate acid around 11.3.[3] Under strongly basic conditions, this proton can be removed, leading to the formation of a pyrrolidide anion, which can influence the reactivity and stability of the molecule.

Troubleshooting Guide: Stability Under Experimental Conditions

Issue 1: My reaction with 3-iodopyrrolidine is giving low yields and multiple unidentified byproducts, especially when using a strong base.

Potential Cause: Base-mediated degradation of 3-iodopyrrolidine is a likely culprit. Strong bases can induce two primary degradation pathways:

-

Intramolecular Cyclization: Deprotonation of the secondary amine can lead to an intramolecular SN2 reaction, where the resulting anion displaces the iodide to form a highly strained bicyclic azetidinium intermediate, which can then react further with nucleophiles present in the reaction mixture.

-

Elimination: A strong, sterically hindered base can promote an E2 elimination reaction, leading to the formation of 2,3-dihydro-1H-pyrrole (a pyrroline).[2]

dot

Caption: Potential degradation pathways of 3-iodopyrrolidine under strong basic conditions.

Troubleshooting Steps:

-

Choice of Base: If possible, use a weaker, non-nucleophilic base. Carbonate bases (e.g., K2CO3, Cs2CO3) or tertiary amines (e.g., triethylamine, DIPEA) are often milder alternatives to alkoxides or hydrides.

-

Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation to proceed. Degradation pathways often have higher activation energies than the desired reaction.

-

Order of Addition: Add the strong base to the reaction mixture containing the other reactants at a low temperature, followed by the slow addition of 3-iodopyrrolidine. This minimizes the time the starting material is exposed to a high concentration of base.

-

N-Protection: If the pyrrolidine nitrogen is not essential for the desired reaction, consider using an N-protected derivative (e.g., N-Boc-3-iodopyrrolidine). This will prevent intramolecular cyclization. However, be mindful of the stability of the protecting group under your reaction conditions.

Issue 2: My reaction mixture turns dark, and I observe decomposition when running the reaction under acidic conditions.

Potential Cause: While the pyrrolidine ring is generally stable under acidic conditions, strong acids can lead to degradation, although the mechanisms are less straightforward than base-mediated pathways.

-

Protonation and Activation: The pyrrolidine nitrogen will be protonated to form a pyrrolidinium salt.[4] This makes the ring electron-deficient and could potentially activate the C-I bond towards nucleophilic attack if a competent nucleophile is present.

-

Ring Opening: Extremely harsh acidic conditions (e.g., strong Lewis acids, high temperatures) could potentially promote C-N bond cleavage, leading to ring-opened products, though this is less common for unstrained pyrrolidines without specific activating groups.[5][6]

dot

Caption: Potential transformations of 3-iodopyrrolidine under acidic conditions.

Troubleshooting Steps:

-

Acid Choice: Use the mildest acid necessary for your transformation. If a Brønsted acid is required, consider using a weaker acid or a buffered system.

-

Control of Stoichiometry: Use a stoichiometric amount of acid rather than a large excess.

-

Temperature Management: Avoid high temperatures when using strong acids.

-

Work-up Procedure: During aqueous work-up, neutralize the acid promptly to prevent prolonged exposure of the product to acidic conditions.

Stability of N-Protected 3-Iodopyrrolidine

The use of an N-protecting group, such as a tert-butoxycarbonyl (Boc) group, can significantly alter the stability profile of 3-iodopyrrolidine.

| Protecting Group | Stability under Acidic Conditions | Stability under Basic Conditions | Key Considerations |

| Boc | Labile: Cleaved by strong acids (e.g., TFA, HCl).[7] | Generally Stable: Resistant to most basic conditions. | The Boc group is a good choice for reactions performed under basic or neutral conditions. |

| Cbz | Stable: Generally stable to acidic conditions. | Labile: Cleaved by catalytic hydrogenation. | Useful for reactions where acidic conditions are required. |

| Benzyl | Stable: Generally stable to acidic and basic conditions. | Stable: Generally stable to acidic and basic conditions. | Removed by catalytic hydrogenation. |

Experimental Protocols: Monitoring Stability

To assess the stability of 3-iodopyrrolidine under your specific reaction conditions, a simple monitoring experiment can be performed.

Protocol: NMR Monitoring of Stability

-

Prepare a Stock Solution: Prepare a stock solution of 3-iodopyrrolidine in a deuterated solvent (e.g., CDCl3, DMSO-d6) with a known concentration. Add an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Acquire Initial Spectrum: Acquire a 1H NMR spectrum of the stock solution to serve as the t=0 reference.

-

Stress the Sample: To separate aliquots of the stock solution, add the acidic or basic reagent you intend to use in your reaction.

-

Monitor Over Time: Acquire 1H NMR spectra at regular intervals (e.g., 1h, 4h, 24h).

-

Analyze the Data: Compare the integration of the characteristic peaks of 3-iodopyrrolidine to the internal standard to quantify its degradation. The appearance of new peaks will indicate the formation of degradation products.[8][9]

Analytical Techniques for Stability Assessment

| Technique | Application |

| 1H NMR | Monitoring the disappearance of starting material and the appearance of new products.[10] |

| LC-MS | Separating and identifying the parent compound and its degradation products by mass. |

| GC-MS | Suitable for analyzing volatile degradation products like pyrroline. |

| HPLC-UV | Quantifying the concentration of 3-iodopyrrolidine over time. |

References

- Yamaguchi, J., et al. (2021).

- Barros, M. T. (2022).

- Conti, P., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Li, Y., et al. (2025). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage.

- Wikipedia contributors. (2024). Pyrrolidine. Wikipedia.

- Donohoe, T. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.

- Pace, V., et al. (2017). The Fascinating Chemistry of α‐Haloamides. PubMed Central.

- Shikov, A. N., et al. (2019). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals.

- Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal.

- Zhdankin, V. V. (2011). Iodonium salts in organic synthesis.

- Ahn, K. H., et al. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Chemistry Portal.

- Clark, J. (2022). THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND HYDROXIDE IONS. Chemguide.

- Nagl, M., et al. (2018). Study on the stability of haloamines.

- Hirao, M., et al. (2024).

- Aakeröy, C. B., et al. (2024). Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability. MDPI.

- LibreTexts. (2021). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Chemistry LibreTexts.

- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal.

- Ophardt, C. E. (2012).

- Kihlberg, J., & Luthman, K. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PubMed Central.

- Krivchun, M. N., et al. (2021). Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion.

- Procter, D. J., & Gammack, K. (2024).

- Allery, A. (2022). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). YouTube.

- LibreTexts. (2022). 7.6.1. Elimination of Alkyl Halides. Chemistry LibreTexts.

- Wang, X., et al. (2024). Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. MDPI.

- Khan Academy. (n.d.). Nucleophilic substitution reactions. Khan Academy.

- Leonori, D., & Morcillo, S. P. (2021).

- Bruker. (n.d.). Peptides and Oligonucleotides (TIDES). Bruker.

- freesciencelessons. (2022). A Level Chemistry Revision "Nucleophilic Substitution of Haloalkanes with Ammonia and Cyanide ions". YouTube.

- Le, M., et al. (2019).

- Senger, J., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PubMed Central.

- Hirao, M., et al. (2024).

- Soderberg, T. (2020). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook.

- BenchChem. (2025). An In-depth Technical Guide to the Chemistry of Alkyl Iodides. BenchChem.

- Yamaguchi, J., et al. (2024). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society.

- Kolodziejski, W., et al. (2019).

- Vedantu. (n.d.). Alkyl Iodide. Vedantu.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: N-Protection of 3-Iodopyrrolidine

Welcome to the technical support center for the N-protection of 3-iodopyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing N-protected 3-iodopyrrolidine derivatives. Due to the inherent reactivity of the 3-iodopyrrolidine scaffold, its protection is often not straightforward. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the N-protection of 3-iodopyrrolidine so challenging?

A1: The primary challenge stems from the molecule's inherent instability. The pyrrolidine nitrogen is a nucleophile, and the iodine at the C-3 position is a good leaving group. This combination creates a predisposition for two major side reactions:

-

Intramolecular Cyclization: The nitrogen can attack the C-3 carbon, displacing the iodide and forming a highly reactive bicyclic aziridinium ion intermediate. This intermediate can be attacked by nucleophiles, leading to a mixture of products.[1][2][3]

-

Elimination (Dehydroiodination): In the presence of a base, elimination of hydroiodic acid (HI) can occur, leading to the formation of 2,3-dihydropyrrole (a cyclic enamine) or other unsaturated species.

The free base of 3-iodopyrrolidine is often unstable and is best generated in situ or handled as a more stable salt (e.g., hydrochloride or hydroiodide).

Q2: My reaction is turning dark brown/black. What does this indicate?

A2: A dark coloration, particularly brown, often suggests decomposition. This is typically due to the formation of elemental iodine (I₂) resulting from the oxidation of iodide (I⁻) ions that have been displaced from the pyrrolidine ring. This decomposition is often accelerated by heat, light, or the presence of strong bases.

Q3: Which N-protecting group is best for 3-iodopyrrolidine?

A3: The "best" protecting group depends on the desired downstream reaction conditions.

-

Boc (tert-butyloxycarbonyl): Generally a good choice. It is introduced under basic conditions and removed with acid. The protection reaction requires careful control of the base to avoid the side reactions mentioned above.

-

Cbz (carboxybenzyl): Another viable option, introduced under basic conditions and typically removed by catalytic hydrogenation.[4] Hydrogenolysis may sometimes lead to the reduction of the C-I bond, so conditions must be carefully screened.

-

Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile, meaning it is removed with a base like piperidine.[5] Given that 3-iodopyrrolidine is sensitive to bases, using a base-labile protecting group can be problematic for subsequent steps if they also require basic conditions. The deprotection conditions for Fmoc are generally mild enough not to cause immediate decomposition of the product.[6][7]

Q4: Can I store N-protected 3-iodopyrrolidine? For how long?

A4: The stability of N-protected 3-iodopyrrolidine derivatives is significantly better than the free base, but they are not indefinitely stable. Storage at low temperatures (-20°C), under an inert atmosphere (argon or nitrogen), and protected from light is crucial. For long-term storage, it is advisable to use the product within a few weeks to a month and to re-analyze its purity before use.

Troubleshooting Guides

This section addresses specific problems you might encounter during the N-protection of 3-iodopyrrolidine.

Problem 1: Low Yield or Incomplete Conversion

Q: I'm getting a low yield of my desired N-protected product, and TLC/LC-MS analysis shows a significant amount of unreacted 3-iodopyrrolidine starting material. What's going wrong?

A: This is a common issue that can stem from several factors related to reaction conditions and reagent quality.

Possible Causes & Solutions:

-

Inefficient In Situ Free Base Generation:

-

The Cause: If you are starting with a salt of 3-iodopyrrolidine (e.g., the HCl salt), the added base may not be sufficient to fully neutralize the salt and act as a scavenger for the acid generated during the protection reaction.

-

The Solution: Use a slight excess of a non-nucleophilic, hindered base. For Boc protection, using 2.2 to 2.5 equivalents of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often recommended when starting from the HCl salt. One equivalent neutralizes the salt, and the rest acts as an acid scavenger.

-

-

Poor Quality of Protecting Group Reagent:

-

The Cause: Reagents like di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture. Fmoc-Cl is also moisture-sensitive.

-

The Solution: Use a fresh bottle of the protecting group reagent or verify the purity of your existing stock.

-

-

Suboptimal Reaction Temperature:

-

The Cause: While many protection reactions are run at room temperature, the instability of 3-iodopyrrolidine may necessitate lower temperatures to minimize side reactions that consume the starting material.

-

The Solution: Start the reaction at 0°C. Add the base to a solution of the 3-iodopyrrolidine salt, stir for a short period (15-30 minutes), and then add the protecting group reagent slowly while maintaining the low temperature. Allow the reaction to slowly warm to room temperature and monitor by TLC.[8]

-

Workflow for Diagnosing Low Yield

Caption: Decision tree for troubleshooting low yields.

Problem 2: Formation of Significant Side Products

Q: My reaction is complete, but I see multiple new spots on my TLC plate, and purification is difficult. What are these impurities, and how can I prevent them?

A: The formation of multiple side products is the most significant challenge, primarily due to the competing elimination and intramolecular substitution pathways.

Major Side Products and Their Prevention:

| Side Product | Formation Mechanism | Prevention Strategy |

| 2,3-Dihydropyrrole | Base-induced HI Elimination: A strong or sterically unhindered base abstracts a proton from C-2 or C-4, followed by the elimination of the iodide. | Use a Hindered Base: Switch from triethylamine (TEA) to diisopropylethylamine (DIPEA). DIPEA is more sterically hindered, making it a poorer nucleophile and less effective at promoting elimination while still acting as an acid scavenger.[9] Control Stoichiometry: Use the minimum effective amount of base. |

| Aziridinium Ion Adducts | Intramolecular Sₙ2 Reaction: The pyrrolidine nitrogen attacks the C-3 carbon, displacing iodide to form a bicyclic aziridinium ion. This cation is then trapped by a nucleophile (e.g., water, solvent, or another amine).[1][10] | Lower Temperature: Running the reaction at 0°C or below slows down this intramolecular process. Protect Quickly: Ensure the N-protection step is efficient and rapid. Once the nitrogen is protected, its nucleophilicity is greatly diminished, shutting down this pathway. |

| Di-alkylation/Over-protection | Excess Reagent/Strong Base: If the protecting group can react further or if the base is strong enough to deprotonate other positions. | Slow Addition: Add the protecting group reagent slowly (dropwise) to the reaction mixture to avoid localized high concentrations. Stoichiometric Control: Use only a slight excess (1.05-1.1 eq) of the protecting group reagent. |

Mechanism of Key Side Reactions

Sources

- 1. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Applications of Aziridinium Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chempep.com [chempep.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Kinetic Resolution of Racemic 3-Iodopyrrolidine

Welcome to the technical support center for the kinetic resolution of racemic 3-iodopyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to obtain enantiomerically enriched 3-iodopyrrolidine, a valuable chiral building block in medicinal chemistry. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established principles of enzymatic kinetic resolution. While direct literature on the kinetic resolution of 3-iodopyrrolidine is scarce, the methodologies and troubleshooting strategies presented here are extrapolated from successful resolutions of structurally similar compounds, particularly other substituted pyrrolidines.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most promising strategy for the kinetic resolution of racemic 3-iodopyrrolidine?